molecular formula C30H28N4O4 B053157 Kumujantine CAS No. 116064-73-4

Kumujantine

Cat. No.: B053157
CAS No.: 116064-73-4
M. Wt: 508.6 g/mol
InChI Key: MISIMKUOEHFILY-UHFFFAOYSA-N
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Description

Kumujantine is a dimeric β-carboline alkaloid isolated from the heartwood of Picrasma quassioides (D. Don.) Benn., a plant belonging to the Simaroubaceae family. It was first identified in 1988 alongside its structural analog, Kumujansine, through ethanol extraction followed by silica gel and alumina column chromatography . The molecular formula of this compound hydrochloride is C₃₀H₂₉N₄O₄Cl, with a melting point of 270°C (dec.) . Its structure, elucidated via UV, IR, 1H-NMR, 13C-NMR, 2D-NMR, and MS analysis, features a dimeric β-carboline scaffold with distinct oxygen-containing substituents, which differentiate it from related compounds .

Recent studies (2020) have identified additional β-carboline derivatives from P. quassioides, such as this compound D, a monomeric β-carboline alkaloid bearing methoxycarbonyl and dimethoxy groups .

Properties

CAS No.

116064-73-4

Molecular Formula

C30H28N4O4

Molecular Weight

508.6 g/mol

IUPAC Name

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-1,2,3,4-tetrahydroindolo[2,3-a]quinolizine

InChI

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19,33H,7,10-11H2,1-4H3

InChI Key

MISIMKUOEHFILY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC

Synonyms

kumujantine

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Dimerization: Both this compound and Kumujansine are dimeric, whereas this compound D is monomeric.
  • Substituents : this compound D’s 1-methoxycarbonyl and 4,8-dimethoxy groups contrast with the dimeric linkages in this compound and Kumujansine .

Functional Implications

Bioactivity : Dimeric β-carbolines like this compound and Kumujansine may exhibit stronger interactions with biological targets (e.g., enzymes or receptors) due to their larger molecular frameworks .

Synthetic Accessibility: Monomeric derivatives like this compound D might be easier to synthesize or modify for structure-activity relationship (SAR) studies .

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